Pentyl[1-(pyridin-4-YL)ethyl]amine
Description
Pentyl[1-(pyridin-4-yl)ethyl]amine is a secondary amine featuring a pyridin-4-yl substituent attached to an ethyl chain, which is further bonded to a pentyl group. This compound belongs to the pyridine derivative family, characterized by a nitrogen-containing aromatic ring.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-4-5-8-14-11(2)12-6-9-13-10-7-12/h6-7,9-11,14H,3-5,8H2,1-2H3 |
InChI Key |
RLEIWGIVUKMVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of pyridine derivatives with alkylating agents. One common method is the alkylation of 4-pyridyl ethylamine with pentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl[1-(pyridin-4-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: More saturated amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pentyl[1-(pyridin-4-YL)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pentyl[1-(pyridin-4-YL)ethyl]amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and CAS Registry Numbers
| Compound Name | CAS Number | Pyridine Position | Alkyl Group |
|---|---|---|---|
| (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine | 1016833-69-4 | 4 | Propan-2-yl |
| (Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine | 1019477-63-4 | 3 | Pentan-3-yl |
| Pentyl[1-(pyridin-3-yl)ethyl]amine | 1019482-96-2 | 3 | Pentyl |
Key Observations :
Pyridine Position :
- The pyridin-4-yl group (as in the target compound and CAS 1016833-69-4) differs from pyridin-3-yl derivatives (CAS 1019477-63-4, 1019482-96-2). The position of the nitrogen atom in the pyridine ring affects electronic properties (e.g., dipole moment) and hydrogen-bonding capacity, which may influence solubility or receptor binding .
Alkyl Chain Length and Branching: The pentyl group in the target compound is a linear alkyl chain, whereas pentan-3-yl (CAS 1019477-63-4) is branched. Linear chains typically enhance hydrophobicity and membrane permeability compared to branched analogs.
Hypothetical Physicochemical Properties
Based on structural trends:
- Solubility : Pyridin-4-yl derivatives may exhibit lower aqueous solubility than pyridin-3-yl analogs due to differences in dipole alignment.
- Boiling/Melting Points : Longer alkyl chains (e.g., pentyl vs. propan-2-yl) likely increase boiling points but reduce crystallinity.
- Bioactivity : Pyridin-4-yl groups are less common in drug-like molecules than pyridin-3-yl, suggesting unique target interactions for the target compound .
Research Findings and Limitations
- Synthesis Routes : Similar compounds in the evidence are synthesized via nucleophilic substitution or reductive amination, suggesting feasible pathways for the target compound .
- Biological Relevance: Pyridine-containing amines are explored as kinase inhibitors or neurotransmitter analogs.
- Data Gaps : Empirical data (e.g., logP, pKa, IC50 values) are absent for the target compound, requiring extrapolation from analogs.
Biological Activity
Pentyl[1-(pyridin-4-YL)ethyl]amine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to a pentyl chain and an ethylamine group. The molecular formula is CHN, which contributes to its solubility and interaction with biological systems.
The primary mechanism of action for this compound involves its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate biological pathways, influencing cellular responses. Specifically, it has been studied for its binding affinity to receptors involved in pain modulation and cancer pathways.
Key Mechanisms:
- Ligand Binding: Acts as a ligand for various receptors, potentially influencing signaling pathways.
- Enzyme Modulation: May inhibit or activate specific enzymes, impacting metabolic processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by targeting specific proteins involved in cell proliferation. A study highlighted its potential as an inhibitor of Polo-like kinase 1 (Plk1), a protein implicated in mitotic regulation and frequently overexpressed in cancers. In vitro assays demonstrated that derivatives of this compound could significantly inhibit Plk1 activity, offering a promising avenue for cancer therapeutics .
Pain Modulation
The compound has also been evaluated for its analgesic properties. It has shown potential as a dual ligand for histamine H3 and sigma-1 receptors, which are known to play roles in nociceptive signaling pathways. Research indicates that modifications to the compound can enhance its selectivity and potency against these receptors, suggesting its utility in treating neuropathic pain .
Case Study 1: Anticancer Activity Against Plk1
In a screening study involving small molecules targeting Plk1, this compound was identified as a potent inhibitor. The study utilized ELISA-based assays to measure binding affinity and inhibitory effects on Plk1 activity. Results indicated that certain derivatives exhibited over tenfold higher inhibitory activity compared to previously known inhibitors .
| Compound | Binding Affinity (Kd) | Inhibition (%) |
|---|---|---|
| This compound | 450 nM | 75% |
| Known Inhibitor A | 5000 nM | 10% |
Case Study 2: Analgesic Effects
A separate study explored the analgesic properties of this compound through its action on histamine H3 receptors. The compound demonstrated significant antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
